LmbC Substrate Specificity: PPL vs. L-Proline Affinity
The lincomycin-dedicated adenylation domain LmbC exhibits a 1,620-fold lower Km for its natural substrate (2S,4R)-4-propyl-L-proline (PPL) compared with proteinogenic L-proline, while the orthologous celesticetin enzyme CcbC cannot detectably process PPL. LmbC catalyzes PPL activation with Km = 0.29 ± 0.03 mM and kcat = 34.8 ± 1 min⁻¹ (kcat/Km = 121 mM⁻¹min⁻¹), whereas for L-proline the Km is 470 ± 60 mM and kcat/Km drops to 0.043 mM⁻¹min⁻¹—a catalytic efficiency difference exceeding 2,800-fold [1]. In direct contrast, CcbC activates L-proline with Km = 0.5 ± 0.03 mM and kcat = 45 ± 0.9 min⁻¹ (kcat/Km = 91.7 mM⁻¹min⁻¹) but shows no detectable activity toward PPL. The G308V mutation in LmbC (mimicking the CcbC residue V306) increases Km for PPL to 6 ± 0.7 mM and reduces kcat to 0.41 ± 0.02 min⁻¹, confirming that the evolved glycine at position 308 is a key determinant of PPL accommodation [1].
| Evidence Dimension | Enzyme-substrate binding affinity (Km) and catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | LmbC Km for PPL = 0.29 ± 0.03 mM; kcat/Km = 121 mM⁻¹min⁻¹ |
| Comparator Or Baseline | LmbC Km for L-proline = 470 ± 60 mM (1,620-fold higher Km; 2,814-fold lower kcat/Km); CcbC Km for L-proline = 0.5 ± 0.03 mM, CcbC for PPL = no detectable activity |
| Quantified Difference | 1,620-fold higher affinity for PPL vs L-proline (LmbC); CcbC cannot process PPL at all |
| Conditions | In vitro adenylation assay; recombinant LmbC and CcbC proteins; substrate concentrations varied; reaction conditions as described in Kadlčík et al. (2013) Experimental Section |
Why This Matters
This demonstrates that (2S,4R)-PPL is the obligate substrate for the lincomycin assembly line; L-proline cannot functionally substitute, and the biosynthetic machinery has evolved a dedicated recognition pocket, making PPL procurement essential for any lincomycin pathway engineering or mutasynthetic campaign.
- [1] Kadlčík S, Kučera T, Chalupská D, Gažák R, Koběrská M, Ulanova D, et al. Adaptation of an L-proline adenylation domain to use 4-propyl-L-proline in the evolution of lincosamide biosynthesis. PLoS ONE. 2013;8(12):e84902. Table 1: LmbC PPL Km 0.29 ± 0.03 mM, kcat/Km 121; LmbC L-proline Km 470 ± 60 mM, kcat/Km 0.043; CcbC L-proline Km 0.5 ± 0.03 mM, kcat/Km 91.7; CcbC PPL no detectable activity. View Source
